molecular formula C20H32O4 B058397 12,13-Dihydroxyicosa-5,8,10,14-tetraenoic acid CAS No. 121979-37-1

12,13-Dihydroxyicosa-5,8,10,14-tetraenoic acid

Cat. No.: B058397
CAS No.: 121979-37-1
M. Wt: 336.5 g/mol
InChI Key: CGXPEDOFBFGHJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid is a polyunsaturated fatty acid derivative. It is a member of the hydroxyeicosatetraenoic acids family, which are metabolites of arachidonic acid. These compounds play significant roles in various biological processes, including inflammation and cell signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid typically involves the enzymatic oxidation of arachidonic acid. This process is catalyzed by lipoxygenases, which introduce hydroperoxy groups at specific positions on the arachidonic acid molecule. The hydroperoxy intermediates are then reduced to form the corresponding dihydroxy derivatives .

Industrial Production Methods: Industrial production of 12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid may involve biotechnological approaches, utilizing genetically engineered microorganisms that express the necessary lipoxygenase enzymes. These microorganisms can convert arachidonic acid into the desired dihydroxy product under controlled fermentation conditions .

Chemical Reactions Analysis

Types of Reactions: 12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound .

Scientific Research Applications

12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid has several scientific research applications:

    Chemistry: It is used as a model compound to study the mechanisms of lipid oxidation and the role of lipoxygenases.

    Biology: It plays a role in cell signaling pathways and is involved in the regulation of inflammatory responses.

    Medicine: Research has shown its involvement in various pathological conditions, including cancer and cardiovascular diseases. It is studied for its potential therapeutic applications in these areas.

    Industry: It is used in the development of pharmaceuticals and as a biochemical marker in various diagnostic assays.

Mechanism of Action

The mechanism of action of 12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid involves its interaction with specific receptors and enzymes in the body. It acts as a signaling molecule, modulating the activity of protein kinase C and other signaling pathways. This modulation affects various cellular processes, including cell proliferation, migration, and apoptosis .

Comparison with Similar Compounds

Uniqueness: 12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid is unique due to its specific hydroxylation pattern, which confers distinct biological activities. Its role in modulating specific signaling pathways and its involvement in various diseases make it a compound of significant interest in scientific research .

Properties

CAS No.

121979-37-1

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(5E,8Z,10Z,12R,13R,14Z)-12,13-dihydroxyicosa-5,8,10,14-tetraenoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-4-9-12-15-18(21)19(22)16-13-10-7-5-6-8-11-14-17-20(23)24/h6-8,10,12-13,15-16,18-19,21-22H,2-5,9,11,14,17H2,1H3,(H,23,24)/b8-6+,10-7-,15-12-,16-13-/t18-,19-/m1/s1

InChI Key

CGXPEDOFBFGHJH-UHFFFAOYSA-N

Isomeric SMILES

CCCCC/C=C\[C@H]([C@@H](/C=C\C=C/C/C=C/CCCC(=O)O)O)O

SMILES

CCCCCC=CC(C(C=CC=CCC=CCCCC(=O)O)O)O

Canonical SMILES

CCCCCC=CC(C(C=CC=CCC=CCCCC(=O)O)O)O

Synonyms

12,13-DETA
12,13-diHETE
12,13-dihydroxy-5,8,10,14-eicosatetraenoic acid
12,13-dihydroxyeicosa-5,8,10,14-tetraenoic acid
12,13-dihydroxyicosa-5,8,10,14-tetraenoic acid

Origin of Product

United States

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